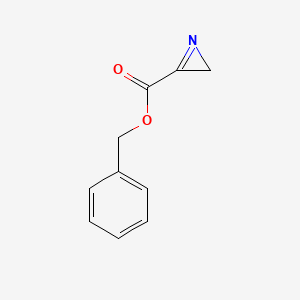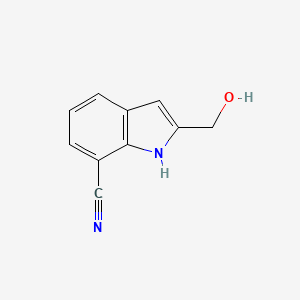![molecular formula C7H5ClN2O B11915926 6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
6-Chloroimidazo[1,2-a]pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloroimidazo[1,2-a]pyridin-3-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 6th position and a hydroxyl group at the 3rd position makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-a]pyridin-3-ol typically involves the reaction of 2-aminopyridine with appropriate electrophiles. One common method is a two-step one-pot synthesis. In the first step, 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone in the same flask without isolation to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloroimidazo[1,2-a]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the imidazo[1,2-a]pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or modified imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Chloroimidazo[1,2-a]pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Used in the development of fluorescent probes for monitoring pH changes in biological systems.
Mecanismo De Acción
The mechanism of action of 6-Chloroimidazo[1,2-a]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The exact mechanism of action for this compound may vary depending on its specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine: Lacks the hydroxyl group at the 3rd position.
6-Chloroimidazo[1,2-b]pyridazine: Contains a different ring structure.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Contains an ethyl group at the 2nd position.
Uniqueness
6-Chloroimidazo[1,2-a]pyridin-3-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H5ClN2O |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
6-chloroimidazo[1,2-a]pyridin-3-ol |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-6-9-3-7(11)10(6)4-5/h1-4,11H |
Clave InChI |
AURWFMBPTYPOBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(N2C=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine](/img/structure/B11915919.png)

![(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid](/img/structure/B11915927.png)

